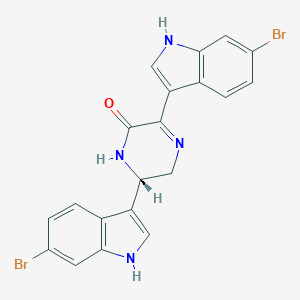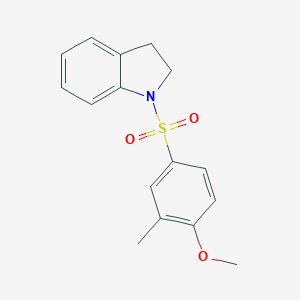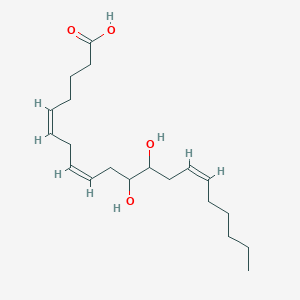
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as BDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMB is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Mécanisme D'action
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is not fully understood, but it has been proposed to act as an inhibitor of certain enzymes and proteins that play a role in various biological processes. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the development of inflammation. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has some limitations, including its low water solubility, which can make it difficult to work with in aqueous environments. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide also has limited stability under certain conditions, which can affect its activity and efficacy.
Orientations Futures
There are several future directions for the research of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One potential direction is the development of new drugs that target specific biological pathways, such as COX-2 inhibition or cancer cell proliferation. Another potential direction is the investigation of the antimicrobial activity of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide against various bacterial strains. Additionally, the optimization of the synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide to increase its yield and purity could also be a future direction for research.
Méthodes De Synthèse
The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves a multistep reaction process that starts with the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been used as a tool compound for the development of new drugs that target specific biological pathways.
Propriétés
Nom du produit |
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H15BrN2O4S |
Poids moléculaire |
387.25 g/mol |
Nom IUPAC |
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-9-10-3-5-16-6-4-10/h3-8,17H,9H2,1-2H3 |
Clé InChI |
HPNDUFHTLPLSPY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=NC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)









![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)